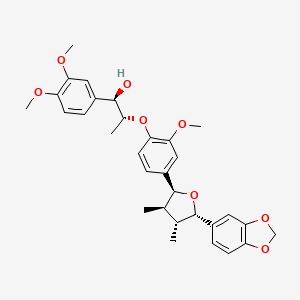
saucerneol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saucerneol D typically involves the extraction from Saururus chinensis leaves. The process includes treating the plant with elicitors to enhance the production of this compound. The elicitor treatment involves various concentrations (1.5 and 3 mg/mL) to induce the plant’s defense mechanisms, leading to increased production of the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Saururus chinensis. The plant material is processed using solvents to extract the desired lignan. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Saucerneol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Saucerneol D is used as a model compound to study lignan structures and their reactivity.
Medicine: this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory factors such as nitric oxide and cyclooxygenase-2. .
Industry: Due to its biological activities, this compound is explored for use in cosmetic formulations and pharmaceuticals .
Mechanism of Action
Saucerneol D exerts its effects through various molecular pathways:
Comparison with Similar Compounds
Similar Compounds
- Saucerneol A
- Saucerneol B
- Saucerneol C
- Sauchinone
Uniqueness
Saucerneol D is unique among its analogs due to its potent anti-inflammatory and antiviral activities. While other saucerneol compounds also exhibit biological activities, this compound’s ability to inhibit multiple pro-inflammatory factors and its effectiveness against a range of viruses make it particularly valuable for therapeutic applications .
Properties
Molecular Formula |
C31H36O8 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C31H36O8/c1-17-18(2)31(22-8-11-24-28(15-22)37-16-36-24)39-30(17)21-9-12-25(27(14-21)35-6)38-19(3)29(32)20-7-10-23(33-4)26(13-20)34-5/h7-15,17-19,29-32H,16H2,1-6H3/t17-,18-,19-,29+,30+,31+/m1/s1 |
InChI Key |
BYTPMMJRDFCGKX-CZDRXDAJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC(=C(C=C5)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















